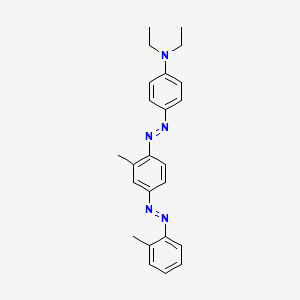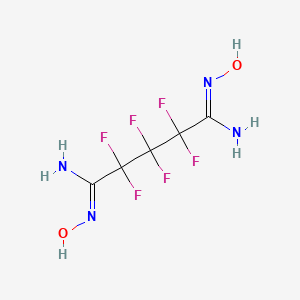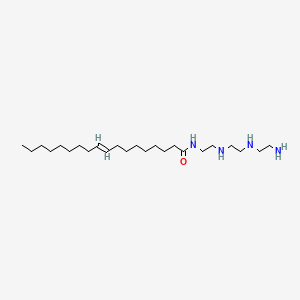
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)-9-octadecenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2-((2-アミノエチル)アミノ)エチル)アミノ)エチル)-9-オクタデセンアミドは、アミド類に属する複雑な有機化合物です。この化合物は、複数のアミノ基と長い脂肪族鎖の存在によって特徴付けられます。
準備方法
合成経路と反応条件
N-(2-((2-((2-アミノエチル)アミノ)エチル)アミノ)エチル)-9-オクタデセンアミドの合成は、通常、オレイン酸とトリス(2-アミノエチル)アミンとの反応によって行われます。このプロセスは、ジシクロヘキシルカルボジイミド (DCC) などのカップリング試薬を触媒である 4-ジメチルアミノピリジン (DMAP) の存在下で使用してオレイン酸を活性化することから始まります。活性化されたオレイン酸は、次に制御された条件下でトリス(2-アミノエチル)アミンと反応させ、目的の生成物を生成します。
工業的生産方法
工業的な環境では、N-(2-((2-((2-アミノエチル)アミノ)エチル)アミノ)エチル)-9-オクタデセンアミドの生産は、温度、圧力、反応時間などの反応条件を最適化することによりスケールアップできます。連続フローリアクターと自動化システムを使用して、製品の一貫した品質と収率を確保できます。
化学反応の分析
反応の種類
N-(2-((2-((2-アミノエチル)アミノ)エチル)アミノ)エチル)-9-オクタデセンアミドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して実施できます。
置換: この化合物中のアミノ基は、ハロゲン化アルキルまたはアシルクロリドとの求核置換反応に関与できます。
一般的な試薬と条件
酸化: 室温で水性媒体中の過酸化水素。
還元: 低温で無水エーテル中の水素化リチウムアルミニウム。
置換: トリエチルアミンなどの塩基の存在下で、ハロゲン化アルキルまたはアシルクロリド。
生成される主な生成物
酸化: 対応する酸化物またはヒドロキシ誘導体の生成。
還元: アミン誘導体の生成。
置換: 置換アミドまたは第二級/第三級アミンの生成。
科学研究における用途
N-(2-((2-((2-アミノエチル)アミノ)エチル)アミノ)エチル)-9-オクタデセンアミドは、いくつかの科学研究における用途があります。
化学: 配位化学における配位子として、および複雑な分子の合成における構成要素として使用されます。
生物学: 細胞シグナル伝達における潜在的な役割と、生体模倣システムにおける成分として調査されています。
医学: 薬物送達剤としての潜在的な治療的用途、および新規医薬品の開発において調査されています。
工業: 界面活性剤、乳化剤、およびその他の特殊化学品の製剤で使用されます。
科学的研究の応用
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)-9-octadecenamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in cell signaling and as a component in biomimetic systems.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent and in the development of novel pharmaceuticals.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other specialty chemicals.
作用機序
N-(2-((2-((2-アミノエチル)アミノ)エチル)アミノ)エチル)-9-オクタデセンアミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物の複数のアミノ基により、標的分子との水素結合と静電相互作用が可能になり、それらの活性と機能を調節します。長い脂肪族鎖は疎水性相互作用を提供し、標的への結合親和性と特異性を高めます。
類似の化合物との比較
類似の化合物
- N-(2-((2-((2-アミノエチル)アミノ)エチル)アミノ)エチル)ドデカンアミド
- N,N-ビス(2-アミノエチル)エチレンジアミン
- トリス(2-アミノエチル)アミン
独自性
N-(2-((2-((2-アミノエチル)アミノ)エチル)アミノ)エチル)-9-オクタデセンアミドは、複数のアミノ基と長い脂肪族鎖の組み合わせにより、独自の物理化学的特性を持っています。この構造上の独自性により、さまざまな化学反応に関与し、さまざまな分子標的と相互作用することができ、科学研究と工業用途において汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
- N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide
- N,N-bis(2-aminoethyl)ethylenediamine
- Tris(2-aminoethyl)amine
Uniqueness
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)-9-octadecenamide is unique due to its combination of multiple amino groups and a long aliphatic chain, which imparts distinct physicochemical properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
88658-04-2 |
|---|---|
分子式 |
C24H50N4O |
分子量 |
410.7 g/mol |
IUPAC名 |
(E)-N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C24H50N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)28-23-22-27-21-20-26-19-18-25/h9-10,26-27H,2-8,11-23,25H2,1H3,(H,28,29)/b10-9+ |
InChIキー |
WQTPDIMWAXFYPL-MDZDMXLPSA-N |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCNCCN |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


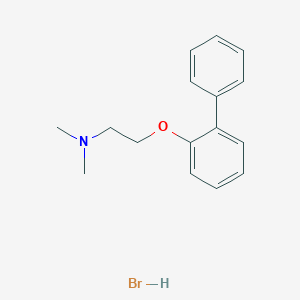
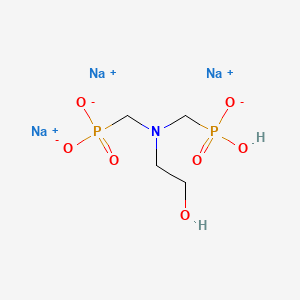
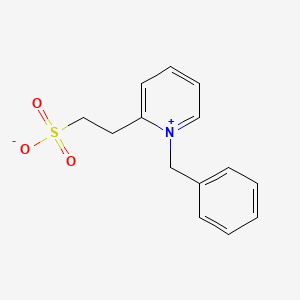
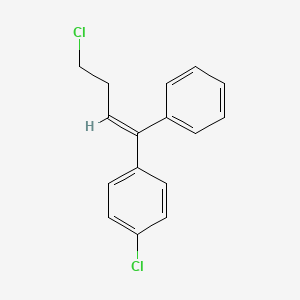
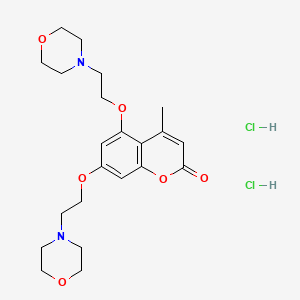

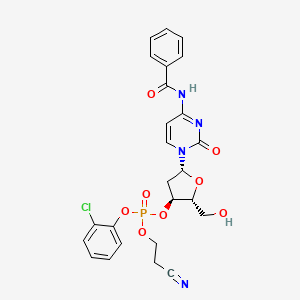
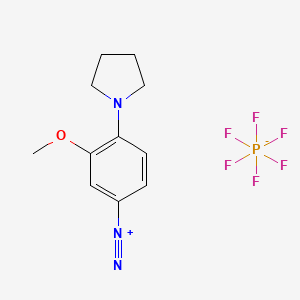
![N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine](/img/structure/B12671404.png)

